molecular formula C13H14N2O3S2 B1621644 2-((3-Methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid CAS No. 59898-74-7

2-((3-Methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid

Cat. No.: B1621644
CAS No.: 59898-74-7
M. Wt: 310.4 g/mol
InChI Key: ADRDBLIKDHMSHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo-[4,5]thieno[2,3-d]pyrimidin-2-ylsulfanyl)acetic acid” is a chemical compound with the CAS Number: 59898-74-7. Its linear formula is C13H14N2O3S2 . The compound has a molecular weight of 310.4 .


Molecular Structure Analysis

The IUPAC name for this compound is [(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid . The InChI code for this compound is 1S/C13H14N2O3S2/c1-15-12(18)10-7-4-2-3-5-8(7)20-11(10)14-13(15)19-6-9(16)17/h2-6H2,1H3,(H,16,17) .


Physical and Chemical Properties Analysis

This compound has a melting point of 190°C . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS) .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties One area of research focuses on developing synthetic methodologies for creating complex heterocyclic systems incorporating the thieno[2,3-d]pyrimidin-2-ylsulfanyl motif. For instance, the treatment of related thienopyrimidin-2-ylmethylbenzoic acids with acetic anhydride has been shown to yield thieno-pyrimidoisoquinoline diones, highlighting a method of intramolecular acylation that expands the chemical toolkit for constructing such intricate molecules (Zadorozhny et al., 2008).

Heterocyclic Compound Synthesis Research has also delved into the synthesis of heterocyclic compounds containing the pyrimidinylsulfanyl group. These studies provide a foundation for further chemical modifications and the exploration of reactivity patterns unique to these frameworks. Notably, novel synthetic routes have been developed to introduce a variety of functional groups into the core structure, expanding the diversity and potential utility of these molecules in further scientific investigations (Rudyakova et al., 2008).

Potential Pharmacological Applications Moreover, there's significant interest in the potential pharmacological applications of compounds derived from the (3-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo-[4,5]thieno[2,3-d]pyrimidin-2-ylsulfanyl)acetic acid scaffold. Research into derivatives of this chemical structure has identified compounds with promising antimicrobial activities. These studies suggest that the structural motif may serve as a valuable starting point for the development of new therapeutic agents (Sabry et al., 2013).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Mechanism of Action

Pharmacokinetics

Its molecular weight of310.4 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed. Its melting point of 190°C may also influence its absorption and distribution.

Result of Action

Some related compounds have shown moderate inhibition against certain cell lines , suggesting potential antitumor activity.

Biochemical Analysis

Biochemical Properties

(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo-[4,5]thieno[2,3-d]pyrimidin-2-ylsulfanyl)acetic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to bind to specific enzymes, potentially inhibiting or activating their catalytic functions. These interactions can alter the biochemical pathways in which these enzymes are involved, leading to changes in cellular metabolism and other biochemical processes .

Cellular Effects

The effects of (3-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo-[4,5]thieno[2,3-d]pyrimidin-2-ylsulfanyl)acetic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it may impact cell signaling pathways, altering the communication between cells and affecting overall cellular function .

Molecular Mechanism

At the molecular level, (3-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo-[4,5]thieno[2,3-d]pyrimidin-2-ylsulfanyl)acetic acid exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, leading to changes in biochemical pathways and cellular processes. The compound may also affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the production of specific proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo-[4,5]thieno[2,3-d]pyrimidin-2-ylsulfanyl)acetic acid can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its effectiveness. Long-term exposure to the compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of (3-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo-[4,5]thieno[2,3-d]pyrimidin-2-ylsulfanyl)acetic acid vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .

Metabolic Pathways

(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo-[4,5]thieno[2,3-d]pyrimidin-2-ylsulfanyl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can affect the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. These interactions can have downstream effects on cellular energy production, biosynthesis, and other metabolic processes .

Transport and Distribution

The transport and distribution of (3-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo-[4,5]thieno[2,3-d]pyrimidin-2-ylsulfanyl)acetic acid within cells and tissues are critical for its function. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and distribution, affecting its overall activity and effectiveness .

Subcellular Localization

The subcellular localization of (3-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo-[4,5]thieno[2,3-d]pyrimidin-2-ylsulfanyl)acetic acid is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c1-15-12(18)10-7-4-2-3-5-8(7)20-11(10)14-13(15)19-6-9(16)17/h2-6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRDBLIKDHMSHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(N=C1SCC(=O)O)SC3=C2CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10389671
Record name BAS 01919912
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59898-74-7
Record name BAS 01919912
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((3-Methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid
Reactant of Route 2
Reactant of Route 2
2-((3-Methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid
Reactant of Route 3
Reactant of Route 3
2-((3-Methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid
Reactant of Route 4
Reactant of Route 4
2-((3-Methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid
Reactant of Route 5
Reactant of Route 5
2-((3-Methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid
Reactant of Route 6
Reactant of Route 6
2-((3-Methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.